molecular formula C18H27N3O3S B4505369 1-methyl-N-[4-methyl-3-(1-pyrrolidinylsulfonyl)phenyl]-4-piperidinecarboxamide

1-methyl-N-[4-methyl-3-(1-pyrrolidinylsulfonyl)phenyl]-4-piperidinecarboxamide

Cat. No.: B4505369
M. Wt: 365.5 g/mol
InChI Key: IEKUOQWQKAUKDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-N-[4-methyl-3-(1-pyrrolidinylsulfonyl)phenyl]-4-piperidinecarboxamide is a useful research compound. Its molecular formula is C18H27N3O3S and its molecular weight is 365.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 365.17731291 g/mol and the complexity rating of the compound is 561. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Complex Molecules

Research has shown the utility of related compounds in synthesizing a variety of complex molecules such as piperidines, pyrrolizidines, indolizidines, and quinolizidines, which have significant applications in medicinal chemistry and drug development. For example, a study demonstrated a new route for the synthesis of these compounds through the cyclization of acetylenic sulfones with beta and gamma-chloroamines, offering a method for creating diverse molecular structures potentially useful in developing new therapeutics (Back & Nakajima, 2000).

Pharmacological Activity

Another study focused on the synthesis and evaluation of anti-inflammatory activity of ibuprofen analogs, indicating the broader research interest in modifying piperidine structures to enhance or modify therapeutic effects. Compounds with pyrrolidine, phthalimide, and hydrazine showed potent anti-inflammatory activity, suggesting that modifications of the piperidine structure can significantly impact pharmacological properties (Rajasekaran, Sivakumar, & Jayakar, 1999).

Novel Therapeutics Development

Research into kappa-opioid receptor antagonists has highlighted the potential therapeutic applications of piperidine derivatives in treating conditions such as depression and addiction disorders. A specific compound, PF-04455242, demonstrated high affinity for kappa-opioid receptors and showed promise in preclinical models for these conditions, illustrating the significant potential of piperidine derivatives in developing novel treatments (Grimwood et al., 2011).

Anticancer Agents

A series of N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives were synthesized and characterized, with some showing significant anti-angiogenic and DNA cleavage activities. This suggests their potential as anticancer agents by exerting both anti-angiogenic and cytotoxic effects, highlighting the role of piperidine derivatives in cancer research (Kambappa et al., 2017).

New Material Development

The synthesis and characterization of new soluble polyamides containing ether and pendant cyclododecylidene groups, prepared through the direct polycondensation of a specific diamine (similar in complexity to the queried compound) and various aromatic dicarboxylic acids, demonstrate the application of such molecules in creating advanced materials. These materials, with unique properties such as solubility in polar solvents and high thermal stability, could find applications in electronics, coatings, and as advanced engineering plastics (Liaw & Liaw, 1998).

Properties

IUPAC Name

1-methyl-N-(4-methyl-3-pyrrolidin-1-ylsulfonylphenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O3S/c1-14-5-6-16(19-18(22)15-7-11-20(2)12-8-15)13-17(14)25(23,24)21-9-3-4-10-21/h5-6,13,15H,3-4,7-12H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEKUOQWQKAUKDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2CCN(CC2)C)S(=O)(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-methyl-N-[4-methyl-3-(1-pyrrolidinylsulfonyl)phenyl]-4-piperidinecarboxamide
Reactant of Route 2
Reactant of Route 2
1-methyl-N-[4-methyl-3-(1-pyrrolidinylsulfonyl)phenyl]-4-piperidinecarboxamide
Reactant of Route 3
Reactant of Route 3
1-methyl-N-[4-methyl-3-(1-pyrrolidinylsulfonyl)phenyl]-4-piperidinecarboxamide
Reactant of Route 4
Reactant of Route 4
1-methyl-N-[4-methyl-3-(1-pyrrolidinylsulfonyl)phenyl]-4-piperidinecarboxamide
Reactant of Route 5
Reactant of Route 5
1-methyl-N-[4-methyl-3-(1-pyrrolidinylsulfonyl)phenyl]-4-piperidinecarboxamide
Reactant of Route 6
Reactant of Route 6
1-methyl-N-[4-methyl-3-(1-pyrrolidinylsulfonyl)phenyl]-4-piperidinecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.